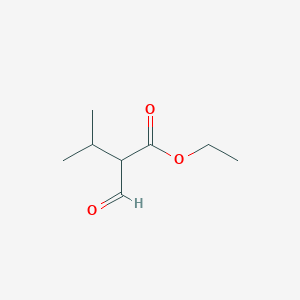

Ethyl 2-formyl-3-methylbutanoate

Description

Significance of α-Formyl Ester Functionalities in Synthetic Methodologies

The α-formyl ester moiety is a potent combination of two distinct functional groups: an aldehyde (formyl group) and an ester. This duality is the cornerstone of its synthetic utility. The aldehyde group is a classic electrophile, readily participating in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and Grignard additions. The adjacent ester group, on the other hand, can act as a directing group, influencing the stereochemical outcome of reactions at the α-carbon. It can also be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.

This unique arrangement allows for a stepwise and controlled construction of molecular complexity. Chemists can selectively react at the aldehyde or ester functionality, or utilize the activating effect of the ester on the α-proton for various transformations. This versatility makes α-formyl esters prized intermediates in the synthesis of natural products, pharmaceuticals, and other fine chemicals.

Strategic Importance of Ethyl 2-formyl-3-methylbutanoate as a Versatile Building Block

This compound (CAS No: 21474-92-0) exemplifies the strategic importance of α-formyl esters. chemshuttle.com The presence of an isopropyl group at the 3-position introduces a specific steric and electronic environment, which can be exploited to achieve high levels of selectivity in chemical transformations. This particular substitution pattern makes it a valuable precursor for the synthesis of a range of target molecules with specific stereochemical requirements.

The compound can be synthesized through methods such as the esterification of 2-formyl-3-methylbutanoic acid with ethanol. Its reactivity allows it to serve as a crucial intermediate in various organic syntheses. For instance, the aldehyde group can undergo oxidation to form the corresponding carboxylic acid or be reduced to an alcohol. Furthermore, the ester group can participate in nucleophilic substitution reactions.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 21474-92-0 |

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

The data in this table is compiled from publicly available chemical databases. sigmaaldrich.com

Current Research Landscape and Emerging Trends for Formyl Esters

The field of organic synthesis is in a constant state of evolution, with a continuous drive towards the development of more efficient, selective, and sustainable synthetic methods. Research involving formyl esters, including this compound, is at the forefront of these advancements.

One of the emerging trends is the use of catalysis to achieve novel transformations of formyl esters. This includes the development of new metal-based and organocatalytic systems that can mediate reactions with high levels of chemo-, regio-, and stereoselectivity. For example, the formylation of compounds, which introduces a formyl group, is a key chemical process. wikipedia.org

Furthermore, there is a growing interest in the application of enzymatic and biocatalytic methods for the synthesis and transformation of formyl esters. nih.gov These approaches offer the potential for highly selective reactions under mild conditions, aligning with the principles of green chemistry. The enzymatic synthesis of esters is being explored to overcome the limitations of traditional chemical synthesis, such as low yields and environmental concerns. nih.gov

The development of novel synthetic routes to access structurally diverse formyl esters is another active area of research. This includes the exploration of new formylating agents and the application of modern synthetic methodologies, such as C-H activation, to introduce the formyl group in a more direct and efficient manner. The synthesis of formate (B1220265) esters, for instance, can be achieved through various methods, including the aerobic oxidative coupling of alcohols and formaldehyde (B43269) catalyzed by gold nanoparticles. mdpi.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formyl-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-11-8(10)7(5-9)6(2)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTRNTBSWKGZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538766 | |

| Record name | Ethyl 2-formyl-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21474-92-0 | |

| Record name | Ethyl 2-formyl-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Formyl 3 Methylbutanoate

Direct Formylation Reactions

Direct formylation involves the introduction of a formyl group directly onto the ethyl 3-methylbutanoate backbone. This is most commonly achieved through base-catalyzed C-formylation.

Base-Catalyzed C-Formylation of Ethyl 3-Methylbutanoate

The C-formylation of ethyl 3-methylbutanoate at the α-position is a key transformation for producing ethyl 2-formyl-3-methylbutanoate. This reaction typically employs a strong base to generate a carbanion, which then reacts with a formylating agent.

The efficiency of the base-catalyzed formylation is highly dependent on the choice of base, formylating agent, and the stoichiometric ratios of the reactants. Strong bases such as sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used to deprotonate the α-carbon of ethyl 3-methylbutanoate. Ethyl formate (B1220265) is a frequently used formylating agent.

The stoichiometry between the base and the ester is critical. An excess of the base is often required to drive the reaction towards completion and maximize the yield of the desired product. The reaction is typically carried out under anhydrous conditions to prevent quenching of the base and the reactive intermediates.

Table 1: Reagents in Base-Catalyzed C-Formylation

| Reagent | Role | Common Examples |

| Substrate | The starting ester | Ethyl 3-methylbutanoate |

| Base | To generate the carbanion | Sodium hydride (NaH), Sodium ethoxide (NaOEt) |

| Formylating Agent | Source of the formyl group | Ethyl formate |

The choice of solvent and the reaction temperature significantly influence the outcome of the formylation reaction. Aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are generally preferred to avoid protonation of the carbanion intermediate. solubilityofthings.com The solubility of the reactants and intermediates in the chosen solvent is also a crucial factor for a homogeneous reaction mixture. solubilityofthings.com

The temperature of the reaction needs to be carefully controlled. The initial deprotonation step is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to promote the formylation step. The optimal temperature regime is often determined empirically to balance the reaction rate with the minimization of side reactions.

Indirect Synthetic Pathways

Indirect methods provide alternative routes to this compound, often starting from more readily available or easily synthesized precursors. These pathways involve a series of chemical transformations to arrive at the target molecule.

Functional Group Interconversions from Related Ethyl Butanoates

One indirect approach involves the functional group interconversion of a related ethyl butanoate derivative. For instance, the oxidation of ethyl 2-(hydroxymethyl)-3-methylbutanoate would yield the desired aldehyde. This precursor could potentially be synthesized from ethyl 3-methylbutanoate through a two-step process involving reduction of the ester to the corresponding alcohol, followed by a selective oxidation. However, this multi-step synthesis can be less efficient than direct formylation. Another possibility is the esterification of 2-formyl-3-methylbutanoic acid with ethanol.

Utilization of α-Haloester Precursors in Targeted Synthesis (e.g., Ethyl 2-bromo-3-methylbutyrate as a related intermediate)

A plausible indirect route involves the use of an α-haloester, such as ethyl 2-bromo-3-methylbutanoate. This compound serves as a precursor that can undergo nucleophilic substitution or other transformations to introduce the formyl group or a precursor to it. molport.comsigmaaldrich.comprepchem.com For example, reaction with a protected formyl anion equivalent, followed by deprotection, could yield the target compound. The synthesis of ethyl 2-bromo-3-methylbutanoate itself can be achieved by the esterification of 2-bromo-3-methylbutanoyl bromide with ethanol. prepchem.com

Table 2: Properties of a Key Intermediate

| Property | Value |

| Chemical Formula | C7H13BrO2 |

| Molecular Weight | 209.08 g/mol |

| Boiling Point | 186 °C |

| Appearance | Colorless liquid |

This data pertains to Ethyl 2-bromo-3-methylbutanoate. echemi.com

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The creation of a chiral center during a chemical transformation requires a chiral influence. This can be introduced through various means, each with its own set of advantages and challenges. The following sections delve into the principal strategies for the asymmetric synthesis of this compound.

Chiral Catalyst-Mediated Formylation

The direct introduction of a formyl group (–CHO) onto a prochiral substrate in an enantioselective manner is an elegant and atom-economical approach. This is typically achieved using a chiral catalyst that can differentiate between the two enantiotopic faces of the substrate's enolate or enol equivalent. Both organocatalysis and chiral Lewis acid catalysis are prominent strategies in this area. nih.govnih.gov

Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.govrsc.org In the context of formylating esters, chiral amines, such as derivatives of proline or cinchona alkaloids, can catalyze the reaction by forming a chiral enamine intermediate with the ester. nih.gov This enamine then reacts with a formylating agent, and the chirality of the catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the product. While the direct organocatalytic formylation of ethyl 3-methylbutanoate has not been extensively detailed in publicly available literature, the general principles of organocatalytic α-functionalization of carbonyl compounds are well-established. nih.gov

Chiral Lewis acid catalysis represents another major avenue. In this approach, a chiral Lewis acid coordinates to the carbonyl group of the ester, rendering the α-protons more acidic and creating a chiral environment around the molecule. Deprotonation then forms a chiral enolate, which subsequently reacts with a formylating agent. The steric and electronic properties of the chiral ligand on the Lewis acid dictate the facial selectivity of the formylation. The choice of the metal center and the chiral ligand is critical for achieving high enantioselectivity.

| Catalyst Type | General Principle | Potential Formylating Agents |

| Chiral Organocatalyst | Formation of a chiral enamine intermediate. | N-formylsaccharin, 2,2,2-trifluoroethyl formate |

| Chiral Lewis Acid | Formation of a chiral metal enolate. | Ethyl formate, paraformaldehyde nih.gov |

This table represents generalized information based on established principles of asymmetric catalysis and may not reflect specific validated results for this compound.

Stereoselective Derivatization of Chiral Precursors

An alternative to creating the stereocenter during the formylation step is to start with a molecule that already possesses the desired chirality and then chemically convert it to the target compound. This strategy relies on the availability of suitable enantiomerically pure starting materials, often sourced from the "chiral pool."

A prime example of a suitable chiral precursor is the amino acid L-valine or its enantiomer D-valine, which possesses the same isobutyl side chain as this compound. The synthesis would involve the deamination of the amino acid, followed by esterification and then a controlled oxidation of a primary alcohol to the aldehyde. For instance, the corresponding chiral amino alcohol, derived from valine, can be esterified and then subjected to a selective oxidation of the hydroxyl group to the formyl group.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct a subsequent diastereoselective reaction. youtube.com For example, the ester enolate of an achiral 3-methylbutanoic acid derivative could be alkylated with a formylating agent, with the stereochemical outcome controlled by the chiral auxiliary. After the formylation, the auxiliary is cleaved to yield the enantiomerically enriched product.

The stereoselective reduction of a prochiral precursor is also a viable route. For instance, the asymmetric reduction of a β-keto ester, such as ethyl 2-isobutyrylacetate, could potentially yield a chiral β-hydroxy ester, which could then be further manipulated to afford the target aldehyde.

| Chiral Precursor | Key Transformation Steps |

| L-Valine / D-Valine | Deamination, esterification, selective oxidation. |

| Ethyl (R)- or (S)-2-hydroxy-3-methylbutanoate nih.gov | Selective oxidation of the hydroxyl group. |

| Achiral ester with chiral auxiliary | Diastereoselective formylation of the enolate. |

This table outlines potential synthetic pathways and does not necessarily represent experimentally verified routes for this specific compound.

Enzymatic or Biocatalytic Synthesis Routes (General research area for complex molecules)

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them attractive for the synthesis of enantiomerically pure compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures of esters and alcohols. mdpi.comnih.govmdpi.com

In a lipase-catalyzed kinetic resolution of racemic this compound, the enzyme would selectively catalyze the hydrolysis or transesterification of one enantiomer at a much faster rate than the other. nih.gov This would result in a mixture of one enantiomer of the ester and the corresponding hydrolyzed acid or a new ester of the other enantiomer, which can then be separated. The success of this approach depends on the ability of the lipase (B570770) to effectively discriminate between the two enantiomers.

Another biocatalytic strategy is the desymmetrization of a prochiral substrate. For example, a suitably substituted prochiral dicarboxylic acid ester could be selectively hydrolyzed by an esterase to yield a chiral monoester, which could then be converted to the target aldehyde.

Oxidoreductases are another class of enzymes that could potentially be employed. For instance, an alcohol dehydrogenase could be used for the stereoselective oxidation of a prochiral diol to a chiral hydroxy-aldehyde, or for the kinetic resolution of a racemic alcohol precursor. While the direct enzymatic formylation of ethyl 3-methylbutanoate is not a commonly reported transformation, the versatility of biocatalysis suggests it as a promising area for future research.

| Enzymatic Strategy | Enzyme Class | Principle |

| Kinetic Resolution | Lipase, Esterase nih.gov | Selective transformation of one enantiomer in a racemic mixture. |

| Desymmetrization | Esterase | Selective transformation of one of two enantiotopic groups in a prochiral molecule. |

| Asymmetric Oxidation | Alcohol Dehydrogenase | Stereoselective oxidation of a prochiral or racemic alcohol. |

This table presents general enzymatic strategies that could be applicable to the synthesis of the target compound.

Reaction Mechanisms and Reactivity Profile of Ethyl 2 Formyl 3 Methylbutanoate

Reactivity of the Aldehyde Moiety

The aldehyde group is characterized by a carbonyl center (a carbon-oxygen double bond) bonded to a hydrogen atom and a carbon substituent. This functionality is highly reactive and serves as a key site for various chemical transformations.

Nucleophilic Additions and Condensation Reactions

The carbon atom of the formyl group is electrophilic and readily undergoes nucleophilic attack. A wide range of nucleophiles, including organometallic reagents like Grignard reagents, can add to the carbonyl carbon. For instance, the reaction with a Grignard reagent can lead to the formation of a secondary alcohol after an aqueous workup.

Condensation reactions, such as the Knoevenagel condensation, are also characteristic of the aldehyde moiety. This reaction typically involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a base. For example, in a mixed Claisen condensation of cyclopentanone (B42830) with ethyl formate (B1220265), a higher yield is achieved by mixing the two carbonyl components before adding the base.

Oxidation Reactions and Higher Reactivity of the Formyl Group

The formyl group of Ethyl 2-formyl-3-methylbutanoate can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or silver(I) oxide (Ag₂O). The aldehyde group is generally more susceptible to oxidation than the ester group or the alkyl chain. This difference in reactivity allows for selective oxidation of the formyl group under controlled conditions.

The higher reactivity of the formyl group compared to the ester group is a key feature of this molecule. This is attributed to the greater electrophilicity of the aldehyde carbon and the presence of a hydrogen atom directly attached to the carbonyl, which is susceptible to abstraction in oxidation reactions.

Reduction Pathways and Chemo-selectivity Considerations

The aldehyde group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

A significant aspect of the reduction of this compound is the potential for chemoselectivity. It is possible to selectively reduce the aldehyde group in the presence of the ester group. This is typically achieved by using milder reducing agents like sodium borohydride, which does not readily reduce esters. In contrast, stronger reducing agents like lithium aluminum hydride will reduce both the aldehyde and the ester functionalities. Therefore, the choice of reducing agent is crucial for controlling the outcome of the reaction. To avoid unwanted side reactions such as ester hydrolysis, careful optimization of reaction conditions like pH and solvent is necessary.

Reactivity of the Ester Moiety

The ester group, while generally less reactive than the aldehyde group, can also participate in several important chemical reactions.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol molecule. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, producing methyl, ethyl, isopropyl, and allyl esters in high yields. organic-chemistry.org

Hydrolysis and Ester Cleavage Mechanisms

Ester hydrolysis is the cleavage of an ester bond by the addition of water, resulting in the formation of a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group, forming the carboxylic acid. The alkoxide then deprotonates the carboxylic acid to form a carboxylate salt and an alcohol.

Concerted Reaction Pathways and Rearrangements

Concerted reactions, which involve the simultaneous breaking and forming of bonds through a single cyclic transition state, represent a significant pathway in the reactivity of esters like this compound. One of the most pertinent concerted reactions for this class of compounds is the retro-ene reaction . acs.orgwikipedia.org

The retro-ene reaction is a thermally-induced pericyclic process where an alkene with an allylic hydrogen (the "ene" component) and a compound with a multiple bond (the "enophile") react. wikipedia.org In the context of this compound, the ester can undergo a thermal decomposition pathway that proceeds through a six-membered ring transition state. This is a type of retro-ene reaction. acs.orgresearchgate.net For instance, studies on similar ethyl esters, such as ethyl propanoate, have shown that the lowest energy decomposition path involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, coupled with the cleavage of the carbon-ether oxygen bond. acs.orgsigmaaldrich.com This concerted mechanism results in the formation of ethene and the corresponding carboxylic acid, in this case, 2-formyl-3-methylbutanoic acid. The energy barrier for such a retro-ene reaction in ethyl propanoate is approximately 210 kJ mol⁻¹. acs.orgsigmaaldrich.com

Other potential, though less common, concerted pathways could involve rearrangements catalyzed by Lewis acids, which can facilitate different modes of cyclization or fragmentation. wikipedia.org However, the thermal retro-ene reaction remains the most well-documented concerted pathway for the decomposition of simple ethyl esters.

Radical Reaction Pathways and Thermolytic Decomposition (General for ethyl esters)

Under conditions of high temperature, ethyl esters can undergo thermolytic decomposition through radical pathways, in addition to concerted reactions. libretexts.org Thermolysis is a chemical decomposition caused by heat, and it often involves the homolytic cleavage of chemical bonds to form radical intermediates. libretexts.org

The initiation of radical reactions in esters typically involves the breaking of the weakest bond in the molecule. Subsequent steps can include hydrogen atom abstraction and radical-radical combination reactions. libretexts.org For ethyl esters, the thermolytic process can lead to a variety of smaller, more stable molecules.

Hydrogen atom abstraction is a fundamental process in radical chemistry where a free radical removes a hydrogen atom from another molecule, leading to the formation of a new radical. wikipedia.org In the context of ethyl esters, the sites of hydrogen abstraction are not all equivalent, and the ease of abstraction depends on the position of the hydrogen atom within the molecule.

Theoretical studies on various esters, including ethyl ethanoate and ethyl propanoate, have investigated the kinetics of hydrogen atom abstraction by hydroperoxyl (HȮ₂) radicals. acs.org These studies indicate that hydrogen atoms on the carbon adjacent to the ether oxygen (the -O-CH₂- group) are more susceptible to abstraction than those on the terminal methyl group of the ethyl chain. This is due to the stabilizing effect of the adjacent oxygen atom on the resulting radical.

The energy barriers for hydrogen atom abstraction provide quantitative insight into the reactivity of different C-H bonds. Lower energy barriers indicate a more favorable reaction.

| Ester | Abstraction Site | Energy Barrier (kcal mol⁻¹) |

|---|---|---|

| Ethyl Methyl Ketone | Primary (Alkylic) | 18.92 |

| Ethyl Methyl Ketone | Secondary (Adjacent to Carbonyl) | 15.22 |

| General Alkanes | Primary | 19.83 (average) |

| General Alkanes | Secondary | 17.01 (average) |

| General Alkanes | Tertiary | 14.76 (average) |

This table presents data from studies on related ketones and alkanes to infer the relative reactivity of different sites in ethyl esters.

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, with the reactants and products in the gas phase at 298 K. BDE values are crucial for predicting the initial steps of thermolytic decomposition, as the bond with the lowest BDE is the most likely to break first.

In ethyl esters, several types of bonds are present, each with a characteristic BDE. Computational studies on model ethyl esters like ethyl propanoate have been used to estimate these values. acs.orgsigmaaldrich.com Generally, C-H bonds have higher BDEs than C-C and C-O bonds, making the latter more susceptible to initial cleavage in radical reactions. However, intramolecular hydrogen transfer reactions, such as the retro-ene reaction, can have lower energy barriers than homolytic bond fission. acs.org

| Bond Type | Molecule/Group | Bond Dissociation Enthalpy (kcal mol⁻¹) |

|---|---|---|

| C-H | Ethyl group (primary) | ~98 |

| C-H | Ethane | 101.1 ± 0.4 |

| C-C | Ethyl Propanoate (Cα-Cβ) | ~84.4 (353 kJ mol⁻¹) |

| C-O | Ester linkage (R-C(O)O-R') | Varies |

| C=O | Ester | 179 |

Note: The BDE for the Cα-Cβ bond in ethyl propanoate is converted from the provided 353 kJ mol⁻¹ acs.org.

Advanced Spectroscopic and Chromatographic Characterization of Ethyl 2 Formyl 3 Methylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Ethyl 2-formyl-3-methylbutanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment. Purity validation of the compound relies on the assessment of its isotopic purity through NMR.

High-Resolution ¹H NMR Analysis

While specific, experimentally-derived high-resolution ¹H NMR data for this compound is not widely available in public-domain literature, a theoretical analysis based on established principles of chemical shifts and spin-spin coupling can provide an expected spectral pattern. The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment within the molecule.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Formyl proton (-CHO) | 9.5 - 10.0 | Doublet | ~2-3 |

| Methine proton (CH-CHO) | 3.0 - 3.4 | Multiplet | |

| Methylene (B1212753) protons (-OCH₂CH₃) | 4.1 - 4.3 | Quartet | ~7.1 |

| Methine proton (-CH(CH₃)₂) | 2.2 - 2.6 | Multiplet | |

| Methyl protons (-OCH₂CH₃) | 1.2 - 1.4 | Triplet | ~7.1 |

| Methyl protons (-CH(CH₃)₂) | 0.9 - 1.1 | Doublet | ~6.8 |

This table represents predicted values based on standard chemical shift ranges and typical coupling constants for similar structural motifs.

Carbon-13 (¹³C) NMR Analysis

Complementing the proton NMR data, ¹³C NMR spectroscopy provides crucial information regarding the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum, with its chemical shift being indicative of its chemical environment.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Formyl carbon (-CHO) | 198 - 202 |

| Ester carbonyl carbon (-COO-) | 168 - 172 |

| Methylene carbon (-OCH₂CH₃) | 61 - 63 |

| Methine carbon (CH-CHO) | 55 - 60 |

| Methine carbon (-CH(CH₃)₂) | 30 - 35 |

| Methyl carbons (-CH(CH₃)₂) | 18 - 22 |

| Methyl carbon (-OCH₂CH₃) | 13 - 15 |

This table represents predicted values based on standard chemical shift correlations.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in tracing the connectivity of the ethyl and isopropyl groups and their attachment to the main butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the connections between the formyl group, the ester group, and the alkyl fragments, thus piecing together the entire molecular structure.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula, C₈H₁₄O₃.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 159.0965 |

| [M+Na]⁺ | 181.0784 |

The calculated exact masses are based on the monoisotopic masses of the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for confirming the purity and identity of volatile compounds like this compound.

Predicted Key Fragment Ions in the GC-MS of this compound:

| m/z | Possible Fragment Structure/Identity |

| 158 | Molecular Ion [C₈H₁₄O₃]⁺ |

| 129 | Loss of the formyl group (-CHO) |

| 115 | Loss of the ethoxy group (-OCH₂CH₃) |

| 87 | Cleavage of the isopropyl group |

| 71 | Isopropyl carbonyl fragment [(CH₃)₂CHCO]⁺ |

| 43 | Isopropyl fragment [(CH₃)₂CH]⁺ |

This table represents a prediction of plausible fragmentation pathways under electron ionization.

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic separation is pivotal for verifying the purity of this compound and for analyzing its isomeric composition. The presence of a chiral center and various functional groups requires high-resolution techniques to achieve accurate separation and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds like this compound. heraldopenaccess.us It is widely used for separating, identifying, and quantifying components in a mixture. heraldopenaccess.us For this compound, HPLC is primarily employed to assess its purity by separating it from starting materials, by-products, or degradation products that may arise during synthesis and storage.

The choice of the stationary phase and mobile phase is critical. A normal-phase HPLC setup might utilize a polar stationary phase (like silica) with non-polar solvents, while a reversed-phase HPLC (RP-HPLC) would use a non-polar stationary phase (such as C18) with polar mobile phases (e.g., a mixture of water and acetonitrile (B52724) or methanol). Given the ester and aldehyde functionalities, RP-HPLC is a common and effective choice. Detection is typically achieved using an ultraviolet (UV) detector, as the formyl group contains a chromophore.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value/Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | ~5.8 min |

These parameters would be optimized to ensure a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. researchgate.net

For the analysis of this compound, UPLC can provide a much faster purity assessment and better separation of closely related impurities. researchgate.net The fundamental principles of separation are the same as in HPLC, but the increased efficiency leads to narrower peaks and shorter analysis times, often under 5 minutes. researchgate.net This high-throughput capability is especially valuable in process monitoring and quality control environments.

Table 2: Representative UPLC Conditions for High-Throughput Purity Analysis

| Parameter | Value/Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 50% B to 95% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Detection | Photodiode Array (PDA) at 210 nm |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

The enhanced resolution of UPLC is particularly advantageous for separating isomers or impurities with very similar structures to the main compound.

Chiral Gas Chromatography for Enantiomeric Excess Determination (Relevance from studies on related chiral esters)

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms). gcms.cz In asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. nih.gov While HPLC with a chiral stationary phase can be used, Chiral Gas Chromatography (GC) is a powerful and highly sensitive alternative for volatile compounds like esters. heraldopenaccess.us

Chiral GC utilizes a capillary column coated with a chiral stationary phase (CSP), often based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclodextrins are chiral themselves and can form transient, diastereomeric complexes with the enantiomers of the analyte. mit.edu The differing stability of these complexes leads to different retention times, allowing for their separation. For esters structurally similar to this compound, cyclodextrin-based phases, such as those with γ-cyclodextrin, have proven effective for resolving enantiomers.

The determination of enantiomeric excess involves integrating the peak areas of the two separated enantiomers in the chromatogram. The 'ee' is calculated using the formula:

ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Table 3: Typical Chiral GC Parameters for Enantiomeric Resolution

| Parameter | Value/Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium |

| Injector Temperature | 220 °C |

| Oven Program | Isothermal at 80-120 °C (optimized for resolution) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

The successful separation of enantiomers provides critical information about the stereoselectivity of the synthetic route used to produce this compound. mit.edu

Computational Chemistry and Theoretical Modeling of Ethyl 2 Formyl 3 Methylbutanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. However, specific studies applying these methods to Ethyl 2-formyl-3-methylbutanoate are absent from the current body of scientific literature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely used to predict properties such as molecular geometries, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A DFT study on this compound would elucidate the distribution of electron density, identify the most reactive sites, and provide a theoretical basis for its chemical behavior. At present, no such dedicated DFT studies for this compound have been reported.

Ab Initio Calculations for Thermochemical Properties

Ab initio calculations are based on first principles of quantum mechanics, without the inclusion of experimental data. These methods are employed to compute highly accurate thermochemical properties, such as the enthalpy of formation and Gibbs free energy. This data is vital for predicting the feasibility and spontaneity of chemical reactions involving the compound. A comprehensive search of scientific databases indicates that ab initio calculations to determine the thermochemical properties of this compound have not been published.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory is a cornerstone of chemical kinetics, providing a framework for understanding the rates of chemical reactions. By modeling the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies and predict reaction pathways. For a molecule with the functionality of this compound, theoretical studies could explore mechanisms of nucleophilic attack at the aldehyde or ester carbonyl groups, or enolate formation. However, the literature lacks any studies that apply Transition State Theory to elucidate reaction mechanisms involving this compound.

Conformational Analysis and Energy Minimization Studies

Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This information is crucial as the reactivity and spectroscopic properties of a molecule can be influenced by its preferred conformation. Computational energy minimization studies would be the primary tool for such an analysis. Regrettably, no specific conformational analysis or energy minimization studies for this compound are available in the peer-reviewed literature.

Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for identifying and characterizing the compound in experimental settings. While basic properties are listed in databases, detailed theoretical predictions of the spectroscopic signatures of this compound have not been the subject of published research.

Applications of Ethyl 2 Formyl 3 Methylbutanoate in Complex Chemical Synthesis

Synthesis of Heterocyclic Compounds

The unique arrangement of functional groups in Ethyl 2-formyl-3-methylbutanoate facilitates its use in cyclization reactions to form various heterocyclic structures. These ring systems are foundational to many biologically active molecules.

Recent research has demonstrated the successful application of this compound in the synthesis of highly substituted morpholine (B109124) derivatives. acs.org Morpholines are a class of saturated heterocyclic compounds that are prevalent in medicinal chemistry and drug discovery.

In a notable synthetic route, this compound (referred to as α-formyl carboxylate 2g in the study) is reacted with a tosyl-activated oxazetidine. acs.org This reaction, catalyzed by a base, proceeds via the ring-opening of the oxazetidine and subsequent cyclization with the formyl ester to yield morpholine hemiaminals. acs.org These hemiaminals are stable, isolable intermediates that can be further elaborated to create a diverse range of conformationally rigid and highly decorated morpholine structures. acs.org The ability to construct these complex morpholines highlights the utility of this compound as a key building block in synthetic organic chemistry. acs.orgnih.gov

The synthesis of the precursor, this compound, involves the formylation of ethyl 3-methylbutanoate. acs.orgnih.gov The process is summarized in the table below.

Table 1: Synthesis of this compound

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

|---|

Role in the Construction of Chiral Scaffolds

Chirality is a critical aspect of molecular chemistry, particularly in the life sciences, where the specific three-dimensional arrangement of atoms determines biological activity. This compound serves as a potential starting material for the synthesis of important chiral molecules like amino acids and amines.

α-Amino acids are the fundamental building blocks of proteins and are crucial targets in synthetic chemistry. The development of methods for the asymmetric synthesis of non-natural or tailor-made α-amino acids is an area of intense research. nih.govnih.gov While direct literature detailing the use of this compound is specific, its structure is analogous to precursors used in established synthetic strategies. For instance, methodologies involving the asymmetric alkylation or amination of α-substituted esters are common. caltech.edunih.gov The formyl group in this compound can be envisioned as a handle for introducing the amino functionality, either through reductive amination or by conversion to other groups suitable for stereoselective transformations. mdpi.comnih.gov The development of catalytic asymmetric methods provides a powerful tool for converting prochiral starting materials into enantiomerically enriched products, a strategy for which this compound is a suitable candidate. nih.govcaltech.edu

Chiral amines are another class of high-value chemical intermediates, essential for the synthesis of many pharmaceuticals and agrochemicals. nottingham.ac.uk Asymmetric synthesis provides the most direct access to single-enantiomer amine compounds. nih.gov this compound can be considered a prochiral precursor for the synthesis of chiral amino alcohols and, subsequently, chiral amines. The aldehyde functionality can be reduced stereoselectively using chiral catalysts, such as Noyori-type ruthenium systems, to install a chiral hydroxyl group. nih.gov Subsequent chemical manipulations of the ester and hydroxyl groups could then lead to the desired chiral amine. The strategic placement of functional groups in this compound makes it an attractive, though not yet fully explored, building block for these sophisticated asymmetric syntheses. nottingham.ac.uknih.gov

Development of Pharmaceutical and Agrochemical Intermediates

The utility of α-formyl esters and related derivatives as synthetic intermediates is well-established in the production of active pharmaceutical ingredients (APIs) and agrochemicals. nih.govresearchgate.net The synthesis of the Febuxostat intermediate, for example, involves a key formylation step to create an aldehyde group adjacent to an aromatic ring within an ester-containing molecule, underscoring the industrial relevance of this functionality. google.com

The demonstrated use of this compound in synthesizing substituted morpholines is directly relevant, as the morpholine scaffold is a privileged structure in drug design, appearing in numerous approved drugs. acs.orgnih.gov Furthermore, related chiral esters have been used to synthesize parts of natural products with phytotoxic activity, such as Phomozin, indicating potential applications in the agrochemical sector. researchgate.net The reactivity of the aldehyde and ester groups allows for a wide range of transformations, making this compound a versatile platform for generating complex intermediates tailored for specific biological targets in both medicine and agriculture.

Functionalization for Specialty Chemicals Development

Specialty chemicals are materials produced for specific applications, often requiring precise molecular architectures. This compound is a prime example of a versatile building block for this purpose. chemshuttle.com Its value lies in the differential reactivity of its two primary functional groups.

The formyl group can undergo a variety of transformations:

Oxidation: Can be oxidized to a carboxylic acid, yielding a malonic acid half-ester derivative.

Reduction: Can be selectively reduced to a primary alcohol, creating a chiral center if done asymmetrically.

Nucleophilic Addition: Reacts with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums) to form secondary alcohols.

Wittig-type Reactions: Can be converted into an alkene.

The ester group can be:

Hydrolyzed: To the corresponding carboxylic acid.

Reduced: To a primary alcohol.

Transesterified: With other alcohols to modify the ester portion.

Aminated: To form amides.

This rich chemical reactivity allows for the strategic functionalization of the molecule, enabling the synthesis of a diverse array of specialty chemicals for various industries. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(3-carbaldehyde-4-hydroxyphenyl)-4-methyl-5-thiazole formate (B1220265) |

| 4-hydroxythiobenzamide |

| Ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate |

| Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazole formate |

| This compound |

| Ethyl 3-methylbutanoate |

| Ethyl formate |

| Febuxostat |

| Lithium diisopropylamide |

| Morpholine |

| Phomozin |

| Tetrahydrofuran (B95107) |

Future Directions in the Research of Ethyl 2 Formyl 3 Methylbutanoate

Catalyst Development for Enhanced Selectivity and Efficiency in Transformations

The presence of two distinct reactive sites in ethyl 2-formyl-3-methylbutanoate—the electrophilic aldehyde and the ester group—offers a rich landscape for catalyst development. Future research will likely focus on creating catalysts that can selectively target one functional group over the other, or that can facilitate stereoselective transformations at the chiral center.

A significant area of exploration will be the use of organocatalysts . For instance, bulky N-heterocyclic carbenes have shown promise in the esterification of α,β-unsaturated aldehydes. nih.gov Adapting such catalysts for the transformations of this compound could lead to highly selective and efficient processes under mild, metal-free conditions. nih.gov Furthermore, bifunctional catalysts, which possess both a Lewis acid and a Brønsted base site, could be designed to activate the substrate and control the stereochemical outcome of reactions. For example, chiral bifunctional catalysts derived from cinchona alkaloids or 1,1'-bi-2-naphthol (B31242) (BINOL) could enable the enantioselective addition of nucleophiles to the formyl group, leading to the synthesis of valuable chiral building blocks. acs.org The development of catalysts that can hold the substrate in a specific orientation will be crucial for achieving high levels of stereocontrol, a key challenge in asymmetric synthesis. acs.orgpsu.edu

Moreover, research into metallaphotoredox catalysis , which merges transition metal and photoredox catalysts, could open up new reaction pathways for this compound. psu.edu This synergistic approach can generate novel activation modes, enabling unprecedented transformations. psu.edu The development of dual catalyst systems where the two catalytic centers are tethered could overcome limitations of spatial separation and enhance the efficiency of radical-based reactions. psu.edu

Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis and subsequent transformations of this compound are prime candidates for the application of flow chemistry and continuous processing technologies. The advantages of continuous flow production over traditional batch chemistry are numerous, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. vapourtec.commt.comnih.govelveflow.com

For the synthesis of fine chemicals like this compound, flow reactors offer significant benefits. The high surface-area-to-volume ratio of these reactors allows for superior control of exothermic reactions, minimizing the risk of thermal runaways. vapourtec.comelveflow.com This is particularly relevant for reactions that may be hazardous on a large scale in batch reactors. mt.comstolichem.com Furthermore, continuous processing allows for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purities. mt.comresearchgate.net

Integration into Multicomponent Reactions for Rapid Scaffold Assembly

The aldehyde functionality of this compound makes it an ideal candidate for integration into multicomponent reactions (MCRs) . MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. nih.govmdpi.com

The Ugi and Passerini reactions are two of the most prominent isocyanide-based MCRs that utilize an aldehyde component. nih.govresearchgate.netrsc.orgacs.orgresearchgate.net By employing this compound in these reactions, a wide variety of highly functionalized and structurally diverse molecular scaffolds can be rapidly assembled. nih.govresearchgate.net The resulting products, which would incorporate the ester and isopropyl moieties of the starting material, could serve as valuable intermediates for the synthesis of pharmaceuticals, natural products, and other biologically active compounds. nih.govrsc.org

Future research in this area will likely explore the diastereoselectivity of Ugi and Passerini reactions involving the chiral center of this compound. The development of chiral catalysts or the use of chiral auxiliaries could allow for the synthesis of single stereoisomers, which is crucial for pharmaceutical applications. researchgate.net Furthermore, the ester group in the resulting MCR products could be further functionalized, providing an additional handle for molecular diversification. The integration of this compound into other MCRs, such as the Biginelli or Hantzsch reactions, could also be a fruitful area of investigation. nih.gov

Bio-mimetic and Sustainable Synthesis Strategies

The development of bio-mimetic and sustainable synthesis strategies for this compound aligns with the growing demand for green chemistry in the chemical industry. researchgate.netchemistryforsustainability.org Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov

Enzymes such as lipases have been successfully employed for the synthesis of various specialty esters under mild reaction conditions, often in solvent-free systems. eventscribe.netmdpi.com Future research could focus on identifying or engineering lipases that can efficiently catalyze the esterification of 2-formyl-3-methylbutanoic acid or the transesterification of a corresponding ester to produce this compound. eventscribe.netmdpi.com The use of immobilized enzymes in continuous flow reactors could lead to highly efficient and reusable catalytic systems for sustainable production. eventscribe.net

Furthermore, biocatalytic strategies can be explored for the asymmetric synthesis of chiral aldehydes. nih.govrsc.org For instance, hydroxynitrile lyases or thiamine (B1217682) diphosphate-dependent enzymes could be used to create the chiral center with high enantioselectivity. rsc.org Another promising approach is the use of whole-cell biocatalysts, which can perform complex multi-step syntheses, potentially starting from simple, renewable feedstocks. nih.gov The development of such processes would significantly reduce the environmental impact of producing this valuable chemical intermediate. researchgate.netchemistryforsustainability.org

Investigation into Novel Material Science Applications

The dual functionality of this compound makes it a promising monomer for the synthesis of novel functional polymers and materials. numberanalytics.comresearchgate.netnumberanalytics.com The aldehyde group can participate in various polymerization reactions, such as polycondensation with diols or diamines to form polyacetals or polyimines, respectively. numberanalytics.combritannica.com The resulting polymers would possess pendant ester groups that could be further modified to tailor the material's properties.

The incorporation of the formyl group provides a reactive handle for post-polymerization modification through "click" chemistry, such as the formation of oxime or hydrazone linkages. nih.gov This allows for the creation of polymers with specific functionalities for a wide range of applications, including drug delivery, sensors, and advanced coatings. nih.gov The ester group can also influence the physical properties of the polymer, such as its solubility and thermal stability. numberanalytics.com

Future research could explore the use of this compound in controlled radical polymerization techniques, such as RAFT or ATRP, to synthesize well-defined polymers with controlled molecular weights and low dispersity. nih.govacs.org The resulting functional polymers could be used to create responsive materials that change their properties in response to external stimuli. nih.gov Furthermore, the development of molecularly imprinted polymers using this functional monomer could lead to materials with highly selective recognition capabilities for specific molecules. nih.gov The versatility of this compound as a building block for functional polymers opens up exciting possibilities for the creation of advanced materials with tailored properties. wikipedia.orgyoutube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 2-formyl-3-methylbutanoate, and how can its purity be validated?

- Methodological Answer: Synthesis may involve esterification of 2-formyl-3-methylbutanoic acid with ethanol under acidic catalysis or oxidation of ethyl 2-hydroxy-3-methylbutanoate using agents like pyridinium chlorochromate (PCC). Purity validation requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) to assess isotopic purity. Storage at -20°C is recommended to prevent degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Use a combination of:

- Chiral GC with γ-cyclodextrin columns to resolve enantiomers (if applicable) .

- FT-IR spectroscopy to identify functional groups (e.g., formyl C=O stretch ~1700 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) for precise molecular weight determination.

Calibration with certified reference standards is critical for accuracy .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer: Use PPE (gloves, goggles) due to potential irritancy. Store at -20°C in airtight containers to avoid hydrolysis. Spills should be neutralized with inert absorbents and disposed of as hazardous waste. Consult safety data sheets (SDS) for batch-specific hazards .

Advanced Research Questions

Q. How can enantiomeric ratios of this compound derivatives be quantified, and what implications arise from enantiomeric excess?

- Methodological Answer: Employ chiral chromatography (e.g., γ-cyclodextrin phases) to separate enantiomers, as demonstrated in studies of structurally similar esters . Enantiomeric excess (ee) impacts reactivity in asymmetric synthesis; for example, R-enantiomers may exhibit different kinetic resolutions in catalytic reactions. Validate results with polarimetry or circular dichroism (CD) spectroscopy.

Q. What reaction pathways are feasible for modifying the formyl group in this compound?

- Methodological Answer: The formyl group can undergo:

- Nucleophilic addition (e.g., Grignard reagents to form secondary alcohols).

- Oxidation to carboxylic acids using KMnO₄ or Ag₂O.

- Reduction to hydroxymethyl groups via NaBH₄ or catalytic hydrogenation .

Reaction conditions (pH, solvent) must be optimized to avoid ester hydrolysis.

Q. How can researchers assess the biological activity of this compound in enzymatic or receptor-binding studies?

- Methodological Answer: Design in vitro assays such as:

- Enzyme inhibition tests (e.g., esterases or dehydrogenases) using spectrophotometric monitoring of cofactor depletion.

- Molecular docking simulations to predict binding affinities to target proteins.

Compare results with structurally related esters (e.g., ethyl 2-hydroxy-3-methylbutanoate) to identify structure-activity relationships .

Q. What methodologies can determine the detection thresholds of this compound in complex matrices?

- Prepare serial dilutions in a solvent matching the matrix (e.g., synthetic saliva for oral bioavailability studies).

- Conduct triangle tests with trained panels to establish recognition thresholds.

- Validate via GC-olfactometry to correlate chemical concentration with sensory perception.

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer: Perform accelerated stability studies by incubating the compound at varying pH (2–10) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to 2-formyl-3-methylbutanoic acid). Use Arrhenius modeling to predict shelf-life under storage conditions .

Q. Can this compound serve as a precursor in multicomponent reactions (MCRs) for heterocyclic synthesis?

- Methodological Answer: Explore its use in Ugi or Passerini reactions, leveraging the formyl group as a carbonyl component. Optimize solvent (e.g., ethanol or DMF) and catalyst (e.g., Lewis acids) to enhance yield. Characterize products via X-ray crystallography to confirm structural diversity .

Research Gaps and Contradictions

- Sensory Impact vs. Analytical Detection : While ethyl 2-hydroxy-3-methylbutanoate in wine has sub-threshold sensory effects , this compound’s bioactivity in other matrices (e.g., pharmaceuticals) remains unexplored.

- Synthetic Scalability : Current literature lacks protocols for large-scale synthesis without racemization, necessitating DoE (Design of Experiments) approaches for industrial translation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.